molecular formula C10H11NO B15376013 2-Phenyl-5,6-dihydro-4H-1,3-oxazine CAS No. 3420-41-5

2-Phenyl-5,6-dihydro-4H-1,3-oxazine

Cat. No.: B15376013
CAS No.: 3420-41-5
M. Wt: 161.20 g/mol
InChI Key: GUXASSGFGULBAX-UHFFFAOYSA-N
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Description

2-Phenyl-5,6-dihydro-4H-1,3-oxazine is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in its 1,3-oxazine ring. The phenyl substituent at the 2-position imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science. This compound has been studied for its polymerization behavior, forming thermoresponsive polymers with applications in drug delivery systems . Additionally, derivatives of 1,3-oxazines are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

CAS No.

3420-41-5

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-phenyl-5,6-dihydro-4H-1,3-oxazine

InChI

InChI=1S/C10H11NO/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2

InChI Key

GUXASSGFGULBAX-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(OC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues within the 1,3-Oxazine Family

4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4H-1,3-oxazine
  • Structural Features : Contains bulky methyl groups at the 4,4,6-positions and a prop-1-en-2-yl substituent at the 2-position.
  • Biological Activity: Exhibits anticancer activity against human colon carcinoma cells, attributed to the electron-deficient alkene group enhancing reactivity with cellular targets .
  • Key Difference : The prop-1-en-2-yl group increases electrophilicity compared to the phenyl group in 2-phenyl derivatives, altering biological target interactions.
4,4,6-Trimethyl-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-oxazine
  • Structural Features : Methylsulfanyl group at the 2-position introduces sulfur-based nucleophilicity.
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine
  • Structural Features : Boronic ester functionality enables participation in Suzuki-Miyaura cross-coupling reactions.

Comparison with Non-Oxazine Heterocycles

Xylazine (N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine)
  • Structural Features : Replaces oxygen with sulfur in the heterocycle (thiazine) and includes a dimethylphenyl group.
  • The thiazine ring enhances metabolic stability compared to oxazines, which are more prone to hydrolysis .
Ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate
  • Structural Features: Combines a thiazinone ring with ester and amide functionalities.
  • Biological Activity: Shows anti-inflammatory and analgesic properties, leveraging the thiazinone’s hydrogen-bonding capacity, unlike 1,3-oxazines .

Polymerization Behavior

2-Phenyl-5,6-dihydro-4H-1,3-oxazine undergoes microwave-accelerated polymerization to form polymers with tunable glass transition temperatures ($T_g$), influenced by end-group modifications .

Reactivity in Cross-Coupling Reactions

Boronic ester-containing oxazines (e.g., CAS 2377606-41-0) enable Suzuki-Miyaura reactions, forming carbon-carbon bonds for advanced material synthesis . In contrast, 2-phenyl derivatives lack this capability but excel in cycloaddition and electrophilic aromatic substitution due to the phenyl group’s electron-rich nature.

Enzymatic and Catalytic Interactions

The 5,6-dihydro-4H-1,3-oxazine scaffold stabilizes n→π* interactions in peptidomimetics, enhancing conformational control in peptide design . This property is less pronounced in thiazine derivatives due to sulfur’s larger atomic size and reduced electronegativity.

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